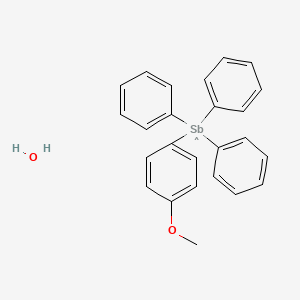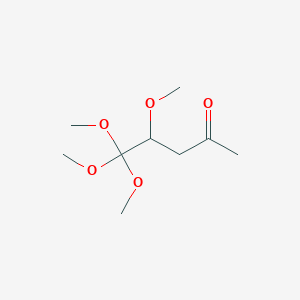![molecular formula C21H39N3O4 B14576681 2,4,6-Tris{[ethyl(2-hydroxyethyl)amino]methyl}phenol CAS No. 61604-27-1](/img/structure/B14576681.png)
2,4,6-Tris{[ethyl(2-hydroxyethyl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tris{[ethyl(2-hydroxyethyl)amino]methyl}phenol is an aromatic organic compound characterized by the presence of tertiary amine and phenolic hydroxyl functionalities within the same molecule. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris{[ethyl(2-hydroxyethyl)amino]methyl}phenol typically involves a Mannich reaction, where phenol reacts with formaldehyde and ethyl(2-hydroxyethyl)amine under controlled conditions. The reaction is carried out in a reactor under vacuum, and the water produced during the reaction is removed to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous removal of water and other by-products to maintain the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris{[ethyl(2-hydroxyethyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2,4,6-Tris{[ethyl(2-hydroxyethyl)amino]methyl}phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4,6-Tris{[ethyl(2-hydroxyethyl)amino]methyl}phenol involves its ability to form stable complexes with transition metals. This property is leveraged in various catalytic processes, where the compound acts as a ligand, facilitating the formation of active catalytic species. The phenolic hydroxyl group and tertiary amine functionalities play a crucial role in stabilizing these complexes .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(dimethylaminomethyl)phenol: Similar in structure but with dimethylamino groups instead of ethyl(2-hydroxyethyl)amino groups.
2,4,6-Tris(aminomethyl)phenol: Lacks the ethyl and hydroxyethyl groups, making it less versatile in certain applications.
Uniqueness
2,4,6-Tris{[ethyl(2-hydroxyethyl)amino]methyl}phenol is unique due to the presence of ethyl(2-hydroxyethyl)amino groups, which enhance its ability to form stable complexes and increase its solubility in various solvents. This makes it more effective in applications such as drug delivery and catalysis compared to its similar counterparts .
Properties
CAS No. |
61604-27-1 |
|---|---|
Molecular Formula |
C21H39N3O4 |
Molecular Weight |
397.6 g/mol |
IUPAC Name |
2,4,6-tris[[ethyl(2-hydroxyethyl)amino]methyl]phenol |
InChI |
InChI=1S/C21H39N3O4/c1-4-22(7-10-25)15-18-13-19(16-23(5-2)8-11-26)21(28)20(14-18)17-24(6-3)9-12-27/h13-14,25-28H,4-12,15-17H2,1-3H3 |
InChI Key |
ZMLNFOZWGFPJNK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCO)CC1=CC(=C(C(=C1)CN(CC)CCO)O)CN(CC)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[8-(Diethylamino)-3,7-dimethyl-10-phenylphenazin-2-ylidene]-[4-(dimethylamino)phenyl]iminoazanium;chloride](/img/structure/B14576608.png)
![{3-[Bis(2,2-diethoxyethyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14576620.png)
![5-Acetyl-3-methyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14576621.png)
![4-Benzamido-N-[4-(phenylcarbamoyl)phenyl]benzamide](/img/structure/B14576634.png)
![3-Ethoxy-2-methyl-6-oxa-3lambda~5~-phosphabicyclo[3.1.0]hexan-3-one](/img/structure/B14576640.png)
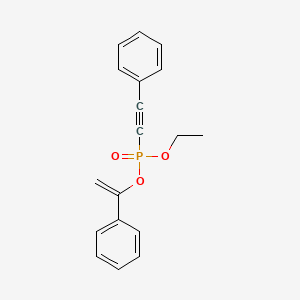
![Acetamide, N-[2-(2-methoxyphenoxy)ethyl]-N-(3-methylphenyl)-](/img/structure/B14576656.png)
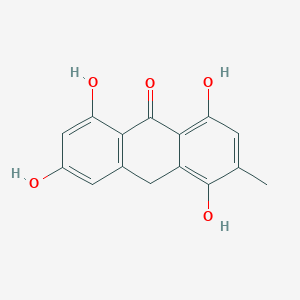
![Acetic acid;6,6-dimethylbicyclo[3.1.1]hept-2-ene-2,4-diol](/img/structure/B14576672.png)
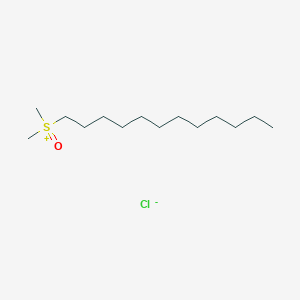
![2,2-Dimethyl-4-[2-(phenylsulfanyl)ethenyl]oxan-4-ol](/img/structure/B14576686.png)
![2-{2-[2-(Methanesulfinyl)-2-(methylsulfanyl)ethenyl]thiophen-3-yl}-1,3-dioxolane](/img/structure/B14576692.png)
